molecular formula C21H42O2 B14695268 Hexadecyl 2,2-dimethylpropanoate CAS No. 32767-89-8

Hexadecyl 2,2-dimethylpropanoate

Cat. No.: B14695268
CAS No.: 32767-89-8
M. Wt: 326.6 g/mol
InChI Key: IZQGSFBPMUQBFC-UHFFFAOYSA-N
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Description

Hexadecyl 2,2-dimethylpropanoate is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of hexadecanol (cetyl alcohol) with 2,2-dimethylpropanoic acid (pivalic acid). This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 2,2-dimethylpropanoate can be synthesized through the esterification reaction between hexadecanol and 2,2-dimethylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of high temperatures and vacuum conditions can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2,2-dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,2-dimethylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide)

Major Products Formed

    Hydrolysis: Hexadecanol and 2,2-dimethylpropanoic acid

    Transesterification: New ester (e.g., methyl 2,2-dimethylpropanoate) and hexadecanol

Scientific Research Applications

Hexadecyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Employed in the formulation of lipid-based drug delivery systems due to its hydrophobic nature.

    Medicine: Investigated for its potential use in topical formulations and as a component in cosmetic products.

    Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.

Mechanism of Action

The mechanism of action of hexadecyl 2,2-dimethylpropanoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the delivery and absorption of drugs in lipid-based formulations. The compound may also act as an emulsifying agent, stabilizing mixtures of oil and water by reducing surface tension.

Comparison with Similar Compounds

Hexadecyl 2,2-dimethylpropanoate can be compared with other fatty acid esters such as:

    Hexadecyl palmitate: Similar in structure but derived from palmitic acid instead of 2,2-dimethylpropanoic acid. It is commonly used in cosmetics and personal care products.

    Hexadecyl stearate: Derived from stearic acid, it is used in similar applications but has different melting and solubility properties.

    Cetyl alcohol: While not an ester, it is a precursor to this compound and is widely used in the cosmetic industry.

This compound is unique due to the presence of the 2,2-dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters.

Properties

CAS No.

32767-89-8

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

hexadecyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20(22)21(2,3)4/h5-19H2,1-4H3

InChI Key

IZQGSFBPMUQBFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)C

Origin of Product

United States

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